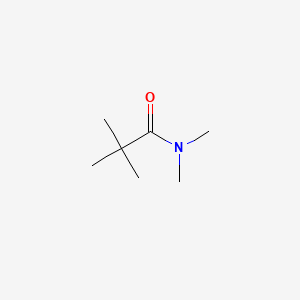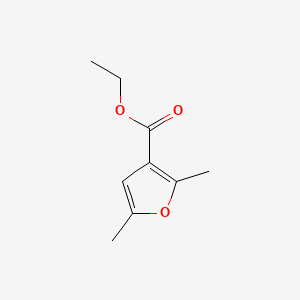
4,6-di-tert-Butylpyrogallol
Overview
Description
4,6-di-tert-Butylpyrogallol (DTBP) is a chemical compound that is widely used in scientific research. DTBP is a synthetic organic compound composed of two molecules of pyrogallol and two molecules of tert-butyl groups. It is a white to pale yellow powder that is soluble in water, ethanol, and other organic solvents. DTBP has a variety of applications in research, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biomedical imaging. Additionally, DTBP has been studied for its biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Oxidation Properties and Products
- Oxidation and Dimerization: Oxidation of 4,6-di-tert-butylpyrogallol results in unique dimeric products, differing from expected products. It undergoes regio- and stereospecific dimerization via a [2π+4π]-cycloaddition mechanism. This discovery was established using X-ray diffraction analysis, revealing insights into the complex reactions this compound undergoes (Shif et al., 1999).
Synthetic Applications
- Microwave-Assisted Synthesis: A study demonstrated the successful synthesis of 5-tert-Butylpyrogallol from gallic acid and tert-butyl alcohol using microwave catalysis. This process yielded a 56.2% efficiency, highlighting an alternative synthesis method that could be applicable to this compound (Guo, 2013).
Applications in Material Science
- Electrochemical Properties in Transformer Oil: The electrochemical properties of 2,6-Di-tert-butyl-4-methylphenol, a related compound, were studied in transformer oil. This research developed a new method for determining the content of antioxidants in transformer oils using differential pulse voltammetry (Zhou et al., 2012).
- Oxidative Stability in Polymers: Studies have investigated the role of similar compounds in enhancing the oxidative stability of polymers. For instance, 2,6-di-tert-butyl-4-phenylphenol showed moderate effectiveness as an antioxidant in polypropylene under certain conditions (Shlyapnikov & Torsueva, 1995).
Potential Antiviral Properties
- Antiviral Activity Research: Research has been conducted on N-acyl derivatives of 4,6-di-tert-butyl-2-aminophenol, showing promise as antiviral agents against herpes simplex virus and influenza, suggesting a potential pharmaceutical application for related compounds (Shadyro et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 4,6-di-tert-Butylpyrogallol involves a unique process of oxidation . Oxidation of this compound results in two dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone . This compound undergoes regio- and stereospecific dimerization according to the [2π+4π]-cycloaddition mechanism, specifically, the hetero Diels—Alder reaction .
Properties
IUPAC Name |
4,6-ditert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDOWRFIAEMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192559 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-77-8 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















